Ethyl 4-(benzyloxy)-3-chlorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-chloro-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-16(18)13-8-9-15(14(17)10-13)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTAUKWVPKMROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization of Ethyl 4 Benzyloxy 3 Chlorobenzoate
Retrosynthetic Analysis of Ethyl 4-(benzyloxy)-3-chlorobenzoate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a viable synthesis. For this compound, the analysis reveals two primary disconnection points.
The structure of this compound presents two logical points for disconnection: the ester linkage and the benzyl (B1604629) ether linkage.
C(acyl)-O Bond Disconnection (Ester Linkage): This is the most common and direct disconnection for an ester. This break simplifies the molecule into an acyl precursor, 4-(benzyloxy)-3-chlorobenzoic acid, and ethanol (B145695). This approach falls under the category of esterification reactions.
O-CH₂(benzyl) Bond Disconnection (Ether Linkage): An alternative disconnection involves breaking the ether bond. This leads to two potential precursors: ethyl 3-chloro-4-hydroxybenzoate and a benzylating agent like benzyl bromide or benzyl chloride. This route would involve an ether synthesis, such as the Williamson ether synthesis, on a pre-formed ester.
The choice between these routes depends on factors like precursor availability, reaction efficiency, and the potential for side reactions.
The economic viability of a synthetic route is heavily dependent on the availability and cost of the starting materials.
Route 1 Precursors: The primary precursors for the esterification route are 4-(benzyloxy)-3-chlorobenzoic acid and ethanol. 4-(benzyloxy)-3-chlorobenzoic acid is a known compound available from various chemical suppliers. sigmaaldrich.comsigmaaldrich.com Ethanol is a common, inexpensive, and readily available solvent and reagent. This makes the direct esterification pathway an economically attractive option.
Synthetic Approaches to this compound
Based on the retrosynthetic analysis, the most straightforward approach is the formation of the ester bond from the corresponding carboxylic acid.
The conversion of 4-(benzyloxy)-3-chlorobenzoic acid to its ethyl ester is the most direct synthetic pathway. This transformation can be achieved through several established protocols.
Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. fiveable.me This reaction is typically catalyzed by an acid and is reversible. fiveable.me
The most common method for this transformation is the Fischer-Speier esterification , which involves heating the carboxylic acid and an excess of the alcohol (in this case, ethanol) under reflux in the presence of a strong acid catalyst. numberanalytics.comnagwa.com The use of excess alcohol or the removal of water as it forms shifts the equilibrium toward the product, maximizing the yield of the ester. fiveable.me
Several catalytic systems can be employed for the direct esterification of aromatic acids.
Table 1: Catalytic Systems for Direct Esterification of Aromatic Acids
| Catalyst Type | Specific Examples | Typical Reaction Conditions | Notes |
|---|---|---|---|
| Brønsted Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic acid (p-TsOH) | Reflux in excess alcohol; reaction times vary from hours to days. numberanalytics.comorganic-chemistry.org | Standard, cost-effective method; can be harsh for sensitive substrates. rsc.org |
| Solid Acid Catalysts | Phosphoric acid modified Montmorillonite K-10 clay (PMK) | Solvent-free, reflux temperature, equimolar reactants. ijstr.org | Offers advantages in catalyst separation and reusability, promoting greener chemistry. ijstr.org |
| Organocatalysts | Phenol-tethered sulfoxide (B87167) catalysts | Milder conditions, often at room temperature or slightly elevated. | Useful for sensitive substrates where strong acids or high temperatures could cause degradation. rsc.org |
| Activating Agents | N,N'-Dicyclohexylcarbodiimide (DCC) with 4-(Dimethylamino)pyridine (DMAP) | Room temperature in a dry solvent like dichloromethane (B109758). nih.gov | A very mild and efficient method, often used for complex molecules, but produces stoichiometric byproducts. nih.gov |
Transesterification is a process where the alkyl group of an ester is exchanged with that of another alcohol. numberanalytics.com This method could be used to synthesize this compound by first preparing a different ester (e.g., mthis compound) and then reacting it with ethanol.
This reaction is also an equilibrium process, catalyzed by either acids or bases. numberanalytics.com To drive the reaction to completion, a large excess of ethanol is typically used. Transesterification can be advantageous when the starting ester is more readily available or easier to purify than the carboxylic acid. Studies on the transesterification of methyl benzoate (B1203000) have shown high conversion rates using specific catalysts. researchgate.net
Table 2: Catalytic Systems for Transesterification of Aromatic Esters
| Catalyst Type | Specific Examples | Typical Reaction Conditions | Notes |
|---|---|---|---|
| Titanate Catalysts | Titanate compounds | High temperature, can achieve high conversion without byproduct formation. researchgate.net | Demonstrated high activity in the synthesis of benzyl and butyl benzoate from methyl benzoate. researchgate.net |
| Zinc Clusters | Tetranuclear zinc cluster | Specific catalytic conditions. | Promotes catalytic transesterification. organic-chemistry.org |
| Phosphorus Reagents | Phosphorus trichloride (B1173362) (PCl₃) | Can mediate one-pot conversion of tert-butyl esters to other esters via in situ acid chloride formation. researchgate.net | Effective for a range of substrates, including those with different functional groups. researchgate.net |
| Lewis Acids / Bases | General Lewis acids or bases | Varies depending on the specific catalyst used. numberanalytics.com | Common method for facilitating the exchange of alcohol groups in esters. numberanalytics.com |
Esterification of 4-(benzyloxy)-3-chlorobenzoic Acid
Acid Chloride Mediated Esterification
One of the most direct and efficient methods for forming the ethyl ester is through an acid chloride intermediate. This pathway typically begins with 4-(benzyloxy)-3-chlorobenzoic acid.
The synthesis involves a two-step process:
Formation of the Acid Chloride: The carboxylic acid is converted into its more reactive acyl chloride derivative. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often under reflux conditions. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. A patent describes the quantitative conversion of 4-(benzyloxy)-3-chlorobenzoic acid to 4-benzyloxy-3-chlorobenzoic acid chloride by reacting it with thionyl chloride under reflux for three hours. acs.org
Esterification: The resulting 4-(benzyloxy)-3-chlorobenzoyl chloride is then reacted with ethanol. This is a vigorous, often exothermic reaction where the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. wikipedia.org A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product. The final product, this compound, is then isolated through standard workup and purification procedures. wikipedia.org
Table 1: Reaction Conditions for Acid Chloride Mediated Esterification
| Step | Reagents | Solvent | Conditions | Outcome | Reference |
| 1. Acid Chloride Formation | 4-(benzyloxy)-3-chlorobenzoic acid, Thionyl chloride (SOCl₂) | None (neat) | Reflux, 3 hours | Quantitative yield of 4-benzyloxy-3-chlorobenzoyl chloride | acs.org |
| 2. Esterification | 4-benzyloxy-3-chlorobenzoyl chloride, Ethanol, Pyridine (or other base) | Dichloromethane or THF (optional) | 0°C to room temperature | This compound | wikipedia.org |
Etherification Reactions for Benzyloxy Moiety Introduction
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and is widely applicable here. beilstein-journals.org The reaction proceeds via an SN2 mechanism where a phenoxide ion acts as a nucleophile to displace a halide from a benzyl halide. beilstein-journals.orgresearchgate.net
The general procedure involves:
Deprotonation: The phenolic hydroxyl group of Ethyl 3-chloro-4-hydroxybenzoate is deprotonated using a suitable base to form the more nucleophilic phenoxide. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). acs.orgresearchgate.net
Nucleophilic Attack: The phenoxide then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide and forming the ether linkage. acs.orgbeilstein-journals.org
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the SN2 reaction. A synthesis of the parent acid, 4-(benzyloxy)-3-chlorobenzoic acid, utilizes methanol (B129727) and tetrahydrofuran (B95107) as a mixed solvent system with sodium hydroxide as the base and benzyl chloride as the alkylating agent, achieving the etherification under reflux. acs.org This method is directly analogous to the synthesis of the ethyl ester derivative.
Table 2: Typical Reagents and Conditions for Williamson Ether Synthesis
| Substrate | Base | Benzylating Agent | Solvent | Conditions | Reference |
| Ethyl 3-chloro-4-hydroxybenzoate | K₂CO₃ | Benzyl bromide | Acetone or DMF | Reflux | researchgate.net |
| Ethyl 3-chloro-4-hydroxybenzoate | NaOH | Benzyl chloride | Ethanol/Water | Reflux | acs.org |
| Ethyl 3-chloro-4-hydroxybenzoate | NaH | Benzyl chloride | THF | 0°C to Room Temp | wikipedia.org |
While the Williamson synthesis is the most prevalent method, other strategies for forming aryl ethers exist, although they are less commonly cited for this specific transformation. These can be considered for substrates where the Williamson reaction may be low-yielding or problematic.
Ullmann Condensation: This method involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. nih.gov In this context, it is less relevant for attaching a benzyl group (an alkyl-aryl ether) but is a key reaction for diaryl ethers. acs.orgorganic-chemistry.orgmissouri.edu Modern protocols have improved the traditionally harsh conditions (high temperatures, stoichiometric copper) by using ligands and different copper sources. organic-chemistry.orgmissouri.edu
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). beilstein-journals.orgacs.org It proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is not relevant for a phenol. acs.org The reaction can be chemoselective, distinguishing between alcoholic and phenolic hydroxyls. organic-chemistry.org While powerful, it requires stoichiometric amounts of reagents that can complicate purification. beilstein-journals.org
Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction is a powerful modern method for forming C-O bonds, typically between an aryl halide/triflate and an alcohol or phenol. wikipedia.orgresearchgate.net It offers mild conditions and broad substrate scope, including the formation of sterically hindered ethers. wikipedia.org
For the synthesis of this compound, these alternative methods are generally not required as the Williamson synthesis is typically efficient and cost-effective.
Chlorination Strategies on the Benzoate Core
The timing of the chlorination step offers a significant strategic choice: either chlorinating a pre-formed benzoate ester or functionalizing a pre-chlorinated aromatic ring.
This approach involves the direct chlorination of a precursor such as Ethyl 4-hydroxybenzoate (B8730719) or Ethyl 4-(benzyloxy)benzoate. The primary challenge is achieving regioselectivity, directing the incoming chlorine atom specifically to the C-3 position.
The hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups are strong ortho-, para-directing and activating groups. The ester group (-COOEt) is a meta-directing and deactivating group. In Ethyl 4-hydroxybenzoate, the para-position is blocked, so electrophilic aromatic substitution is directed to the ortho-positions (C-3 and C-5). A significant challenge is preventing dichlorination at both the C-3 and C-5 positions. Research on the chlorination of similar structures, like 4-acetylaminobenzoic acid, shows that forcing conditions can lead to 3,5-dichloro products.
Achieving selective monochlorination often requires careful control of reaction conditions, such as temperature, reaction time, and the choice of chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS)) and potentially a catalyst.
A more common and controlled strategy is to begin with a commercially available or readily synthesized precursor that already contains the chlorine atom in the correct position. The most logical starting material for this route is 3-chloro-4-hydroxybenzoic acid .
This approach offers superior control over the final substitution pattern, avoiding issues with regioselectivity and over-chlorination. Two main sequences can be envisioned from this precursor:
Route A: Esterification then Etherification:
Fischer Esterification: 3-chloro-4-hydroxybenzoic acid is reacted with excess ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form Ethyl 3-chloro-4-hydroxybenzoate. nih.gov
Williamson Ether Synthesis: The resulting phenolic ester is then subjected to Williamson ether synthesis, as described in section 1.2.2.1, to introduce the benzyloxy group and yield the final product.
Route B: Etherification then Esterification:
Williamson Ether Synthesis: 3-chloro-4-hydroxybenzoic acid is first reacted with a benzyl halide and base to form 4-(benzyloxy)-3-chlorobenzoic acid. acs.org
Esterification: The resulting carboxylic acid is then esterified, either via Fischer esterification or, more efficiently, via the acid chloride method described in section 1.2.1.3.
Both routes starting from the pre-chlorinated precursor are highly effective, with the choice often depending on the relative ease of purification at intermediate stages.
Process Optimization and Scale-Up Considerations
The synthesis of this compound is typically achieved through a two-step process: an O-benzylation of a 4-hydroxy-3-chlorobenzoic acid derivative, followed by an esterification reaction. Optimizing this pathway is essential for maximizing yield and ensuring economic viability on an industrial scale.
Catalyst Screening and Efficiency Enhancement
For the initial O-benzylation, a Williamson ether synthesis is commonly employed, reacting a suitable 4-hydroxy-3-chlorobenzoate precursor with benzyl chloride. prepchem.comfrancis-press.com This reaction necessitates a base to deprotonate the phenolic hydroxyl group. While traditional bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are effective, process intensification often involves phase-transfer catalysts (PTCs). prepchem.comnih.gov PTCs facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the benzyl chloride, thereby accelerating the reaction. Supported cationic polymers have emerged as efficient and, importantly, recyclable catalysts for Williamson ether syntheses, aligning with green chemistry objectives. blazingprojects.comfrancis-press.com
The subsequent esterification of the resulting 4-(benzyloxy)-3-chlorobenzoic acid with ethanol is typically an acid-catalyzed equilibrium reaction (Fischer esterification). scienceready.com.au Concentrated sulfuric acid is a conventional and cost-effective catalyst, but its use presents challenges in separation and waste management. scienceready.com.au A significant process improvement involves the use of solid acid catalysts. Heterogeneous catalysts such as cation-exchange resins (e.g., Amberlyst-15) and zeolites have proven effective for liquid-phase esterifications. cbseacademic.nic.innih.gov Their primary advantage lies in the ease of separation from the reaction mixture and the potential for regeneration and reuse, which is highly desirable for scale-up operations. cbseacademic.nic.inreachemchemicals.com However, the thermal stability of some resins can be a limiting factor, with catalysts like Amberlyst-15 being restricted to temperatures below 120 °C. cbseacademic.nic.in
| Reaction Step | Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|---|
| O-Benzylation (Williamson Ether Synthesis) | Homogeneous Base | NaOH, K₂CO₃ | Low cost, readily available. | Generates stoichiometric salt waste. |
| Phase-Transfer Catalyst (PTC) | Quaternary Ammonium Salts, Supported Polymers | Improves rate in biphasic systems, can be recyclable. blazingprojects.com | Higher initial cost, potential for contamination. | |
| Esterification | Homogeneous Acid | H₂SO₄ | Highly effective, low cost. scienceready.com.au | Difficult to remove, corrosive, waste generation. |
| Heterogeneous Acid | Amberlyst-15, Zeolites | Easily separated, recyclable, reduced waste. cbseacademic.nic.in | Lower activity than H₂SO₄, limited thermal stability (resins). cbseacademic.nic.in |
Solvent Effects on Reaction Kinetics and Yield
The choice of solvent plays a critical role in the synthesis of this compound, influencing reaction rates, equilibrium position, and the solubility of reactants and catalysts.
In the Williamson ether synthesis stage, polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are highly effective. prepchem.commasterorganicchemistry.com These solvents excel at solvating the cation of the base (e.g., Na⁺ or K⁺), which leaves a more reactive, less-encumbered phenoxide anion, thereby accelerating the rate of nucleophilic attack on the benzyl chloride. masterorganicchemistry.com
For the Fischer esterification step, an excess of ethanol often serves as both the reactant and the solvent. This high concentration of alcohol helps to shift the reaction equilibrium towards the formation of the ethyl ester, maximizing the yield. scienceready.com.au In alternative routes where the carboxylic acid is first converted to a more reactive acyl chloride, inert solvents like toluene (B28343) or dichloromethane are employed. These reactions typically include a tertiary amine base, such as triethylamine, to act as a scavenger for the hydrochloric acid byproduct. numberanalytics.com
| Reaction Step | Solvent Class | Examples | Effect on Reaction |
|---|---|---|---|
| O-Benzylation | Polar Aprotic | DMF, THF, DMSO | Enhances nucleophilicity of the phenoxide, increasing reaction rate. masterorganicchemistry.com |
| Aromatic Hydrocarbon | Toluene | Good for solubility, allows azeotropic removal of water if formed. | |
| Esterification | Protic (Reactant) | Ethanol (excess) | Acts as both solvent and reactant, drives equilibrium to favor product. |
| Inert Aprotic | Toluene, Dichloromethane | Used for acyl chloride route; non-reactive medium. numberanalytics.com |
Temperature and Pressure Control in Reaction Systems
Thermal conditions are a critical parameter in the synthesis of this compound. Both the O-benzylation and esterification steps are typically conducted at elevated temperatures, often under reflux, to overcome the activation energy barrier and increase the rate of reaction. prepchem.comstackexchange.com For example, related phenol benzylation reactions have been optimized at temperatures around 140 °C. researchgate.net
While most laboratory preparations are performed at atmospheric pressure, industrial-scale synthesis may utilize moderate pressure to increase the boiling point of the solvent, permitting higher reaction temperatures and faster rates. Furthermore, research into esterification in supercritical fluids has demonstrated that high pressure can significantly improve equilibrium conversion. researchgate.net
Green Chemistry Principles in Synthesis Design
The modern chemical industry places a strong emphasis on sustainable manufacturing, and the synthesis of this compound can be designed or modified to align with green chemistry principles. moderndynamics.innih.gov The primary goals are to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. reachemchemicals.com
Key green considerations for this synthesis include:
Atom Economy : Favoring reaction pathways that incorporate the maximum amount of starting materials into the final product. For instance, direct Fischer esterification has a higher atom economy than a route proceeding via an acyl chloride, which generates salt waste from the neutralization of HCl.
Catalysis : The shift from stoichiometric reagents (e.g., strong acids in large quantities) to catalytic and, ideally, recyclable heterogeneous catalysts like zeolites or resins is a core green strategy. reachemchemicals.comacs.org
Safer Solvents : Reducing or eliminating the use of hazardous solvents like DMF is a priority. This can involve substituting them with greener alternatives or designing solvent-free reaction conditions. reachemchemicals.com
Purification and Isolation Techniques
Obtaining this compound in high purity is critical for its intended use. Chromatographic methods are central to the purification process.
Chromatographic Separation Methods
Column chromatography is the standard technique for the purification of aromatic esters on a laboratory scale. sapub.org
Normal-Phase Column Chromatography : This method typically utilizes silica (B1680970) gel as the stationary phase. The mobile phase, or eluent, is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). researchgate.net The ratio of these solvents is carefully optimized to achieve a clear separation of the desired ester from unreacted starting materials, particularly the more polar 4-(benzyloxy)-3-chlorobenzoic acid, and other byproducts. A potential complication is the co-elution of the acidic starting material with the product due to the slightly acidic nature of the silica gel. This can often be remedied by adding a very small amount of a basic modifier, such as triethylamine, to the eluent system to ensure the acid remains adsorbed to the column. researchgate.net Care must also be taken to use dry silica and solvents, as residual water can cause hydrolysis of the ester product on the column. researchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : For analytical purposes and small-scale preparative work, RP-HPLC is a powerful tool. nih.gov In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). This method separates compounds based on their hydrophobicity and is highly effective for resolving aromatic esters from related impurities. nih.gov
| Method | Stationary Phase | Typical Mobile Phase | Separation Principle | Key Considerations |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane (B92381)/Ethyl Acetate (B1210297) Gradient | Polarity | Risk of product hydrolysis; acidic impurities may require eluent modification (e.g., with triethylamine). researchgate.net |
| RP-HPLC | C18-Silica | Acetonitrile/Water Gradient | Hydrophobicity | High resolution, suitable for analysis and small-scale purification. nih.gov |
Recrystallization and Precipitation Strategies
Solvent Selection and Solubility Profile
The selection of an appropriate solvent is the cornerstone of an effective recrystallization strategy. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures, thereby maximizing the recovery of the purified compound upon cooling.
While specific solubility data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from its structural precursor, 4-benzyloxy-3-chlorobenzoic acid. For the purification of this carboxylic acid, a mixed solvent system of benzene (B151609) and tetrahydrofuran has been successfully employed. prepchem.com This suggests that aromatic solvents and ethers may be suitable candidates for the recrystallization of its ethyl ester derivative.
General principles of solvent selection for aromatic esters also provide guidance. rochester.edupitt.edu Given the presence of a polar ester group and a relatively nonpolar benzyloxy group, a solvent of intermediate polarity or a mixture of polar and nonpolar solvents would likely be effective.
Potential Solvent Systems for Recrystallization:
| Solvent/System | Rationale |
| Toluene | Aromatic solvent, likely to have good dissolving power at higher temperatures. |
| Ethanol | A polar protic solvent that may be effective, especially when mixed with a non-polar co-solvent. |
| Ethyl Acetate | As an ester itself, it follows the "like dissolves like" principle and is a common choice for recrystallizing esters. rochester.edu |
| Heptane (B126788)/Ethyl Acetate | A nonpolar/polar mixture that allows for fine-tuning of solubility. |
| Methanol/Water | A polar protic mixture that can be effective for compounds with some degree of polarity. |
The process of selecting a solvent typically involves empirical testing. Small-scale trials with various solvents are conducted to observe the solubility at boiling point and the extent of precipitation upon cooling to room temperature and then in an ice bath.
Cooling Crystallization and Precipitation Techniques
Once a suitable solvent is identified and the crude this compound is dissolved at an elevated temperature, the solution is slowly cooled to induce crystallization. The rate of cooling significantly influences the size and purity of the resulting crystals. Slow, undisturbed cooling generally promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities. In contrast, rapid cooling, such as quenching in an ice bath, leads to the rapid precipitation of smaller crystals, which may trap impurities within the crystal lattice.
Antisolvent precipitation is another viable strategy. This involves dissolving the crude product in a solvent in which it is highly soluble, followed by the gradual addition of a miscible "antisolvent" in which the compound is poorly soluble. This change in the solvent composition reduces the solubility of the target compound, causing it to precipitate out of the solution. For this compound, a potential approach could be to dissolve it in a minimal amount of a good solvent like ethyl acetate or dichloromethane and then add a non-polar antisolvent such as hexane or heptane until turbidity is observed, followed by cooling.
Illustrative Recrystallization Protocol:
Dissolution: The crude this compound is dissolved in a minimum amount of a suitable hot solvent (e.g., toluene or an ethyl acetate/heptane mixture).
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
Cooling: The hot, clear solution is allowed to cool slowly to room temperature.
Further Cooling: The flask is then placed in an ice bath to maximize the precipitation of the product.
Isolation: The crystalline solid is collected by vacuum filtration.
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
Drying: The purified crystals are dried under vacuum to remove residual solvent.
The efficiency of the recrystallization process is typically assessed by determining the melting point of the purified product and by spectroscopic methods such as NMR to confirm its purity.
Chemical Reactivity and Derivatization of Ethyl 4 Benzyloxy 3 Chlorobenzoate
Reactions at the Ester Functional Group
The ester functional group in Ethyl 4-(benzyloxy)-3-chlorobenzoate is a key site for various chemical transformations, enabling the synthesis of a diverse range of derivatives.
Hydrolysis to 4-(benzyloxy)-3-chlorobenzoic Acid
The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 4-(benzyloxy)-3-chlorobenzoic acid, is a fundamental reaction that can be achieved under both acidic and basic conditions. google.comprepchem.com This transformation is crucial for subsequent derivatization of the carboxyl group.
In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, this compound can be hydrolyzed to 4-(benzyloxy)-3-chlorobenzoic acid and ethanol (B145695). libretexts.orgyoutube.com The reaction is an equilibrium process, and to drive it towards the products, it is typically carried out under reflux with an excess of water. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Following a proton transfer, ethanol is eliminated as the leaving group, and deprotonation of the resulting carbonyl yields the carboxylic acid and regenerates the acid catalyst. libretexts.orgresearchgate.net
Table 1: General Conditions for Acid-Catalyzed Ester Hydrolysis
| Parameter | Condition |
| Catalyst | Dilute Mineral Acid (e.g., HCl, H₂SO₄) |
| Reactant | Water (often in excess) |
| Temperature | Reflux |
| Outcome | Equilibrium between ester, alcohol, carboxylic acid, and water |
This table presents generalized conditions for the acid-catalyzed hydrolysis of esters.
Base-catalyzed hydrolysis, or saponification, of this compound offers an irreversible pathway to 4-(benzyloxy)-3-chlorobenzoic acid. quora.com The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide. google.comvaia.com A specific procedure for a related methyl ester involves dissolving the ester in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF), followed by the addition of aqueous sodium hydroxide and heating. google.com After the reaction is complete, acidification of the reaction mixture precipitates the carboxylic acid. google.comquora.com
The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion, a strong base, is followed by an acid-base reaction where the ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion. libretexts.org
A study on the base-catalyzed hydrolysis of a series of benzoate (B1203000) esters using lithium hydroxide in a THF/water mixture provides comparative data on reaction rates. vaia.com While this study did not include this compound, it demonstrated that the electronic and steric effects of substituents significantly impact the hydrolysis rate. vaia.comresearchgate.net
Table 2: Example of Base-Catalyzed Hydrolysis of a Related Ester
| Starting Material | Reagents | Solvent | Reaction Time | Product |
| Mthis compound | Sodium hydroxide, Water, Hydrochloric acid | THF, Methanol | 1 hour | 4-(benzyloxy)-3-chlorobenzoic acid |
This table is based on a documented procedure for the hydrolysis of the corresponding methyl ester. google.com
Transesterification Reactions
Transesterification is a process where the ethyl group of this compound is exchanged with another alkyl group from an alcohol in the presence of an acid or base catalyst. This reaction is useful for synthesizing different esters of 4-(benzyloxy)-3-chlorobenzoic acid. The reaction is an equilibrium process, and to favor the formation of the desired product, a large excess of the new alcohol is typically used. libretexts.org
For instance, reacting this compound with an excess of methanol in the presence of an acid catalyst like sulfuric acid would lead to the formation of mthis compound and ethanol. Conversely, using a higher boiling point alcohol can facilitate the removal of ethanol by distillation, thus shifting the equilibrium towards the product. Base-catalyzed transesterification is also possible using the corresponding alkoxide as the catalyst. researchgate.net
Table 3: General Conditions for Transesterification
| Catalyst | Alcohol | Conditions | Outcome |
| Acid (e.g., H₂SO₄) | Excess of new alcohol | Heating | Equilibrium mixture of esters and alcohols |
| Base (e.g., NaOR) | Excess of new alcohol | Heating | Formation of the new ester |
This table outlines generalized conditions for transesterification reactions of esters.
Reduction to Alcohol Derivatives
The ester functionality of this compound can be reduced to a primary alcohol, (4-(benzyloxy)-3-chlorophenyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. brainly.commasterorganicchemistry.com The reaction is generally carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.com
The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the ester's carbonyl carbon. This is followed by the elimination of the ethoxide group to form an intermediate aldehyde, which is then rapidly reduced by another hydride ion to the corresponding alkoxide. A final workup with water and acid protonates the alkoxide to yield the primary alcohol, (4-(benzyloxy)-3-chlorophenyl)methanol. libretexts.orgvaia.com It is important to note that LiAlH₄ is a very strong reducing agent and can also reduce other functional groups if present in the molecule. masterorganicchemistry.com
Table 4: General Scheme for the Reduction of Ethyl Benzoates
| Starting Material | Reducing Agent | Solvent | Product |
| Ethyl Benzoate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF) | Benzyl (B1604629) Alcohol |
This table illustrates the general reduction of an ethyl benzoate to a benzyl alcohol. vaia.combrainly.com
Amidation Reactions of the Corresponding Acid
While direct amidation of this compound is possible, a more common and versatile approach involves the amidation of the corresponding carboxylic acid, 4-(benzyloxy)-3-chlorobenzoic acid. This two-step approach, involving hydrolysis of the ester followed by amidation of the acid, allows for the synthesis of a wide variety of amides.
The amidation of 4-(benzyloxy)-3-chlorobenzoic acid with an amine is typically facilitated by a coupling agent to activate the carboxylic acid. Common coupling agents include thionyl chloride (to form the acid chloride) or carbodiimides. For example, 4-(benzyloxy)-3-chlorobenzoic acid can be converted to its more reactive acid chloride by refluxing with thionyl chloride. prepchem.com The resulting acid chloride can then be reacted with a primary or secondary amine to form the corresponding amide.
In a documented synthesis, 4-(benzyloxy)benzohydrazide (B166250) was formed by treating the corresponding methyl ester with hydrazine (B178648) hydrate. nih.gov This hydrazide was then reacted with various aromatic aldehydes to form Schiff bases, which were subsequently converted to β-lactam rings. nih.gov This illustrates a multi-step synthesis where the initial ester is converted to a hydrazide, a type of amide derivative.
Table 5: Example of a Multi-step Synthesis Involving Amide Formation
| Step | Starting Material | Reagents | Product |
| 1 | Methyl 4-(benzyloxy)benzoate | Hydrazine hydrate | 4-(benzyloxy)benzohydrazide |
| 2 | 4-(benzyloxy)benzohydrazide | Aromatic aldehyde | Schiff base (N'-benzylidene-4-(benzyloxy)benzohydrazide) |
| 3 | Schiff base | Chloroacetyl chloride, Triethylamine | 4-(benzyloxy)-N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)benzamide |
This table is based on a reported synthesis of azetidinone derivatives. nih.gov
Transformations Involving the Benzyloxy Moiety
The benzyloxy group, a benzyl ether protecting the phenolic oxygen, is a key functional group in the molecule. Its reactivity is centered around cleavage (deprotection) to reveal the phenol (B47542), oxidation, or modification of the peripheral benzyl ring itself.
Oxidation of the Benzyloxy Group
While direct oxidation of the benzyloxy group in this compound is not extensively documented in dedicated studies, the general reactivity of benzyl ethers suggests susceptibility to oxidation. Typically, benzyl ethers can be oxidized to form a benzoate ester, which can then be hydrolyzed under basic conditions. This two-step process serves as an alternative deprotection strategy. For related benzylic systems, various oxidizing agents are known to convert benzylic C-H bonds to carbonyls. For instance, the oxidation of benzylic alcohols to aldehydes is a common transformation achieved under mild conditions, such as using bromodimethylsulfonium bromide (BDMS) and visible light. researchgate.net Applying this principle, a strong oxidant could potentially convert the benzylic -CH2- of the ether into a carbonyl, leading to the formation of an intermediate that would readily cleave.
Deprotection Strategies for Benzyl Ethers
The removal of the benzyl group is a common and crucial transformation for this molecule, unmasking the phenol for further reactions. The primary method for cleaving benzyl ethers is catalytic hydrogenolysis.
Catalytic Hydrogenolysis: This is the most prevalent method for benzyl ether deprotection. The reaction involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This process is efficient and clean, yielding the deprotected phenol and toluene (B28343) as a byproduct. In a procedure involving a similar molecular framework, a benzyloxy group was effectively removed by catalytic reduction using Pd/C under a hydrogen atmosphere to yield the corresponding hydroxyl group. prepchem.com This method is highly selective for the benzyl ether and typically does not affect other functional groups like the ethyl ester or the aryl chloride under standard conditions.
Acid-Mediated Cleavage: Strong acids can also cleave benzyl ethers, but this method is less common as it requires harsh conditions that may not be compatible with other functional groups in the molecule, such as the ethyl ester which is prone to hydrolysis.
The standard deprotection reaction is summarized below:
Table 1: Deprotection of this compound
| Reactant | Reagents & Conditions | Product |
|---|
Modifications of the Benzyl Ring
Instead of removing the entire benzyloxy group, the terminal phenyl ring can be modified. This approach is valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For example, research on related 4-benzyloxy chemotypes has involved the synthesis of analogues by using variously substituted benzyl bromides in the initial synthesis. This allows for the introduction of different functional groups onto the benzyl ring to probe interactions with biological targets. For instance, installing fluorine atoms on the A-ring (the benzyl portion) was used to block potential sites of metabolism. wikipedia.org This indicates that the benzyl ring of this compound can be pre-modified before its attachment or potentially functionalized post-synthesis, although the latter is less common.
Reactions at the Chloro-Substituted Aromatic Ring
The chlorine atom on the aromatic ring is a key handle for introducing molecular complexity, primarily through cross-coupling and nucleophilic substitution reactions.
Cross-Coupling Reactions (e.g., Hiyama Cross-Coupling)
The chloro substituent enables carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Hiyama coupling, which uses an organosilicon reagent, is a powerful tool for this purpose. organic-chemistry.orgwikipedia.org
The general mechanism for a Hiyama coupling involves the oxidative addition of the aryl chloride to a palladium(0) catalyst, followed by transmetalation with an activated organosilane, and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org A crucial step is the activation of the stable organosilane with a fluoride (B91410) source (like TBAF) or a base to form a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org
While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, efficient palladium-based catalyst systems have been developed to couple them effectively. nih.gov Catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (like XPhos) or N-heterocyclic carbenes (NHCs) have proven successful in the Hiyama coupling of various functionalized aryl and heteroaryl chlorides in good to excellent yields. nih.govmdpi.com Given this precedent, this compound can be expected to undergo Hiyama coupling with various organo(alkoxy)silanes or organotrifluorosilanes to introduce new aryl, heteroaryl, or alkyl groups at the C-3 position.
Table 2: Plausible Hiyama Cross-Coupling Reaction
| Reactant | Coupling Partner | Catalyst System | Product |
|---|
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is another potential reaction pathway for the chloro substituent. In this mechanism, a nucleophile attacks the carbon bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The reaction proceeds to completion upon the departure of the chloride ion, restoring the aromaticity of the ring.
The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex. libretexts.orgbyjus.com In this compound, the ethyl ester group (-COOEt) is a moderately strong electron-withdrawing group situated para to the chlorine atom. This positioning is ideal for stabilizing the anionic intermediate through resonance. libretexts.org While the benzyloxy group at the ortho position is electron-donating, which would typically deactivate the ring towards nucleophilic attack, the activation provided by the para-ester group is generally sufficient to allow the reaction to proceed, albeit potentially requiring elevated temperatures. Therefore, treatment with strong nucleophiles like alkoxides, amines, or thiolates could lead to the displacement of the chloride.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Ethyl 4-hydroxy-3-chlorobenzoate |
| Toluene |
| Benzyl bromide |
| Ethyl 4-hydroxy-3-chlorobenzoate |
| Ethyl 4-(benzyloxy)-3-(R)-benzoate |
| Bromodimethylsulfonium bromide |
| 4-chlorobenzyl alcohol |
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is substituted with three groups that influence its reactivity towards electrophiles: a benzyloxy group (-OCH₂C₆H₅), a chloro group (-Cl), and an ethyl ester group (-COOEt). The outcome of electrophilic aromatic substitution (EAS) is determined by the cumulative directing and activating or deactivating effects of these substituents. minia.edu.egmasterorganicchemistry.com
Directing Effects:
The benzyloxy group is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself (C2 and C5).
The chloro group is a deactivating group but also directs ortho and para (C2 and C4, though C4 is already substituted). masterorganicchemistry.com
The ethyl benzoate group is a deactivating group and directs incoming electrophiles to the meta position (C3 and C5, though C3 is already substituted). minia.edu.eg
The concerted effect of these substituents makes the C5 position the most probable site for electrophilic attack. This position is ortho to the strongly activating benzyloxy group, meta to the deactivating ester group, and is generally less sterically hindered than the C2 position. The formation of a cationic intermediate, known as a sigma complex, is the rate-determining step, and its stability is enhanced by the resonance contribution from the adjacent oxygen of the benzyloxy group. minia.edu.eglibretexts.org
Common EAS reactions would be expected to proceed as follows:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely introduce a nitro group (-NO₂) at the C5 position, yielding Ethyl 4-(benzyloxy)-3-chloro-5-nitrobenzoate. masterorganicchemistry.comyoutube.com
Halogenation: Reaction with Br₂ in the presence of a Lewis acid catalyst like FeBr₃ would introduce a bromine atom at the C5 position. youtube.com
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the C5 position. This reaction is often reversible. libretexts.org
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings, and the presence of the deactivating chloro and ester groups may inhibit these reactions. masterorganicchemistry.com
Synthesis of Novel Derivatives and Analogues
The structure of this compound serves as a versatile template for the synthesis of a wide array of novel chemical entities through various derivatization strategies.
Exploration of Bioisosteric Replacements (excluding biological activity)
Bioisosteric replacement is a strategy used in chemical synthesis to substitute one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com This can be applied to this compound to generate analogues with modified properties. The table below outlines potential bioisosteric replacements for the key functional groups within the molecule. cambridgemedchemconsulting.comgoogle.com
| Original Functional Group | Position | Potential Bioisosteric Replacement |
|---|---|---|
| -Cl (Chloro) | C3 | -F, -Br, -I, -CN, -CF₃ |
| -O- (Ether Linkage) | C4 | -S-, -CH₂-, -NH-, -CF₂- |
| -COOEt (Ethyl Ester) | C1 | -CONH₂, -CONHR, -COOH, Tetrazole |
| Phenyl (in Benzyloxy) | C4 side chain | Pyridyl, Thienyl, 4-Fluorophenyl |
Preparation of Heterocyclic Scaffolds Utilizing the Compound as a Building Block
The functional groups of this compound make it a suitable starting material for constructing more complex heterocyclic systems. For instance, it can be used to prepare quinazolinone-based scaffolds, which are prevalent in many biologically active compounds. nih.gov A potential synthetic pathway could involve converting the starting benzoate into a 2-aminobenzoate (B8764639) derivative, which is a key precursor for quinazolinones.
The proposed multi-step synthesis is outlined below:
| Step | Reaction | Reagents | Intermediate/Product | Rationale/Reference |
|---|---|---|---|---|
| 1 | Electrophilic Nitration | HNO₃, H₂SO₄ | Ethyl 4-(benzyloxy)-3-chloro-5-nitrobenzoate | Introduction of a nitro group at the activated C5 position. |
| 2 | Reduction of Nitro Group | SnCl₂, HCl or H₂, Pd/C | Ethyl 5-amino-4-(benzyloxy)-3-chlorobenzoate | Conversion of the nitro group to a primary amine. |
| 3 | Hydrazide Formation | Hydrazine (N₂H₄) | 4-(Benzyloxy)-3-chloro-5-aminobenzohydrazide | Reaction of the ester with hydrazine to form a hydrazide. nih.gov |
| 4 | Cyclization | Carbon disulfide (CS₂) | Thioxo-triazolo[4,3-a]quinazolin-5(1H)-one derivative | Formation of the fused heterocyclic triazoloquinazolinone core. nih.gov |
This sequence transforms the relatively simple benzene core of the parent compound into a more complex and rigid triazoloquinazolinone scaffold. nih.gov
Conjugation with Other Chemical Moieties
The functional handles on this compound allow for its conjugation to other chemical entities, such as polymers, biomolecules, or other small molecules. The primary point of attachment is the ethyl ester, which can be chemically modified to facilitate conjugation.
Key strategies for functionalization and subsequent conjugation include:
Amide Bond Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(benzyloxy)-3-chlorobenzoic acid. This acid can then be coupled with a variety of amine-containing molecules using standard peptide coupling reagents (e.g., EDC, HOBt) to form stable amide bonds.
Reductive Amination: The ester group can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). Subsequent oxidation of the alcohol to an aldehyde provides a reactive functional group for reductive amination. This aldehyde can be reacted with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form new C-N bonds, effectively conjugating the amine-containing moiety. nih.gov
Coordination Chemistry: The carboxylate group, after hydrolysis of the ester, can act as a ligand to coordinate with metal ions. For example, derivatives of 4-benzyloxy benzoic acid have been used to synthesize lanthanide coordination compounds. psu.edu
The following table summarizes these potential conjugation reactions.
| Strategy | Initial Reaction | Reactive Intermediate | Conjugation Reaction | Linkage Formed |
|---|---|---|---|---|
| Amide Coupling | Ester Hydrolysis (e.g., LiOH, H₂O) | Carboxylic Acid | Reaction with R-NH₂ (EDC, HOBt) | Amide (-CONH-) |
| Reductive Amination | Ester Reduction (LiAlH₄) then Oxidation (PCC) | Aldehyde | Reaction with R-NH₂ (NaBH(OAc)₃) | Amine (-CH₂-NH-) |
| Metal Coordination | Ester Hydrolysis (e.g., LiOH, H₂O) | Carboxylate | Reaction with Metal Salt (e.g., TbCl₃) | Coordinate Bond |
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Advanced Spectroscopic and Structural Characterization
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of molecules by analyzing their fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of a molecule, which in turn allows for the unequivocal confirmation of its elemental composition. For Ethyl 4-(benzyloxy)-3-chlorobenzoate (C₁₆H₁₅ClO₃), HRMS provides an experimental mass measurement with high accuracy, typically to within a few parts per million (ppm) of the theoretical value. This level of precision helps to distinguish the target compound from other potential molecules with the same nominal mass but different elemental formulas. The technique is crucial for confirming the successful synthesis of the desired product. unimi.it
Table 1: Theoretical Mass Data for this compound This table is generated based on standard isotopic masses and is for illustrative purposes.
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
|---|---|---|
| C₁₆H₁₅ClO₃ | ³⁵Cl | 290.06587 |
| ³⁷Cl | 292.06292 |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org This hyphenated technique is exceptionally useful for assessing the purity of this compound and for monitoring the progress of its synthesis. rsc.org A reverse-phase HPLC method can effectively separate the product from unreacted starting materials, such as 4-(benzyloxy)-3-chlorobenzoic acid, and any side products. The eluting compounds are then introduced into the mass spectrometer, which provides mass-to-charge (m/z) data for each component. In positive ion mode, the compound is typically observed as its protonated molecular ion [M+H]⁺. By tracking the disappearance of reactants and the appearance of the product peak at the expected retention time and m/z, the reaction can be monitored to completion. rsc.org
Table 2: Predicted Mass Spectrometry Fragmentation of this compound This table illustrates potential fragmentation pathways based on the analysis of structurally similar compounds. nist.govmassbank.eu
| Fragment Ion | Proposed Structure / Loss | Predicted m/z (for ³⁵Cl) |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 291.07 |
| [M-C₂H₅]⁺ | Loss of ethyl group | 262.03 |
| [M-OC₂H₅]⁺ | Loss of ethoxy group | 245.03 |
| [M-C₇H₇]⁺ | Loss of benzyl (B1604629) group | 200.02 |
| [C₇H₇]⁺ | Benzyl cation | 91.05 |
X-ray Crystallography and Diffraction Studies
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. By irradiating a suitable single crystal with X-rays, a diffraction pattern is generated that can be mathematically transformed into a three-dimensional electron density map of the molecule. For this compound, this analysis would reveal the precise spatial orientation of the benzyloxy group relative to the chlorobenzoate core. Studies on structurally related molecules, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate and derivatives containing the 4-(benzyloxy)-3-chlorobenzoate moiety, show that these molecules are often non-planar, with significant dihedral angles between the planes of the aromatic rings. iucr.orgresearchgate.net The analysis provides key structural parameters, including the crystal system, space group, and unit cell dimensions. nih.govresearchgate.net
Table 3: Representative Crystal Data Parameters This table presents hypothetical but realistic crystallographic data based on analyses of similar aromatic esters. iucr.orgresearchgate.netresearchgate.net
| Parameter | Example Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~8.6 |
| b (Å) | ~5.7 |
| c (Å) | ~17.3 |
| β (°) | ~117 |
| Volume (ų) | ~1510 |
| Z (molecules per unit cell) | 4 |
Understanding how molecules arrange themselves in the crystal lattice is crucial for predicting physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. mdpi.com For a molecule like this compound, these interactions are expected to be dominated by weak non-covalent forces. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of atomic contacts. The primary contributions to crystal packing are typically from H···H, C···H/H···C, and O···H/H···O contacts. iucr.orgnih.gov Weaker interactions, such as C—H···π stacking between aromatic rings, may also play a role in stabilizing the supramolecular architecture. iucr.orgresearchgate.net
Table 4: Illustrative Contributions to the Hirshfeld Surface Area Based on typical values for similar organic molecules. nih.govresearchgate.net
| Interaction Type (Atom···Atom) | Typical Contribution (%) |
|---|---|
| H···H | ~45 - 55% |
| C···H / H···C | ~25 - 35% |
| O···H / H···O | ~10 - 20% |
| Cl···H / H···Cl | ~2 - 5% |
| Other | < 2% |
Advanced Analytical Method Development
The development of a robust and reliable analytical method is essential for the routine quality control of this compound. This process often follows principles outlined in guidelines from the International Council for Harmonisation (ICH). europa.eu The primary goal is to create a validated method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, for purity determination and quantification.
The development process involves several key stages:
Defining the Analytical Target Profile (ATP): This first step establishes the objective of the method, including the required specificity, accuracy, precision, and range for quantifying the main component and its potential impurities. europa.eu
Method Screening and Optimization: This phase involves experimenting with various parameters to achieve the desired separation. This includes screening different stationary phases (e.g., C18, C8), mobile phase compositions (e.g., gradients of acetonitrile (B52724) and water or methanol (B129727) and water), column temperatures, and flow rates. The UV detector wavelength is optimized based on the compound's absorbance spectrum.
Risk Assessment and Robustness Studies: Critical method parameters that could affect performance are identified. Robustness testing involves deliberately varying these parameters (e.g., pH of mobile phase buffer, gradient slope, temperature) within a defined range to ensure the method remains reliable and unaffected by minor operational variations. europa.eu
Method Validation: Once optimized, the method is formally validated according to ICH Q2(R1) guidelines. This confirms its suitability for its intended purpose by assessing its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of detection/quantitation for relevant impurities.
Development of Chromatographic Methods (HPLC, GC) for Purity and Quantitative Analysis
Chromatographic techniques are fundamental for separating and quantifying this compound from its starting materials, by-products, and potential degradation products. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used methods for the purity assessment and quantitative analysis of such pharmaceutical intermediates and fine chemicals. mdpi.com The development of robust and reliable chromatographic methods is a critical step in quality control and process monitoring. shimadzu.com
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of moderately polar and non-polar compounds like this compound. The development of a stability-indicating HPLC method is crucial for separating the main component from any impurities. semanticscholar.org A typical method development process involves a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity. mdpi.com
For a compound with the structural features of this compound, a C18 column is a common first choice for the stationary phase due to its versatility and wide applicability. mdpi.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. researchgate.netresearchgate.net A gradient elution is frequently employed to ensure the efficient elution of all components within a reasonable analysis time, especially when dealing with impurities of varying polarities. researchgate.net UV detection is suitable as the benzene (B151609) rings and carbonyl group in the molecule are strong chromophores.
A systematic approach to method development would include the following steps:
Column Selection: Testing various stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one providing the best selectivity.
Mobile Phase Optimization: Adjusting the organic modifier (acetonitrile vs. methanol), the pH of the aqueous phase, and the gradient profile to achieve optimal resolution between the main peak and impurity peaks. researchgate.net
Wavelength Selection: Scanning the UV spectrum of the analyte to determine the wavelength of maximum absorbance, thereby maximizing detection sensitivity.
Method Validation: Validating the final method according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). semanticscholar.orgeuropa.eu
Below are representative parameters for a hypothetical validated HPLC method for the quantitative analysis of this compound.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value/Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (50% B), 5-25 min (50-90% B), 25-30 min (90% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Gas Chromatography (GC)
Gas chromatography is another essential technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis, particularly for assessing purity and detecting volatile organic impurities. shimadzu.com The choice of a capillary column with an appropriate stationary phase is critical for achieving high-resolution separations. epa.gov
Method development in GC focuses on:
Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often a good starting point for aromatic compounds.
Temperature Programming: An optimized oven temperature program is crucial to separate compounds with different boiling points, starting at a lower temperature to resolve volatile impurities and ramping up to elute the main analyte and any less volatile by-products.
Injector and Detector Conditions: The injector temperature must be high enough to ensure rapid and complete volatilization of the sample without causing thermal degradation. A Flame Ionization Detector (FID) is commonly used for organic compounds due to its robustness and wide linear range. epa.gov
For certain impurities, such as the corresponding carboxylic acid (4-(benzyloxy)-3-chlorobenzoic acid), derivatization might be necessary to increase volatility and improve peak shape. researchgate.net However, for purity analysis of the ester itself, direct injection is typically sufficient.
The following table outlines plausible conditions for a GC method.
Table 2: Representative GC Method Parameters for Purity Analysis of this compound
| Parameter | Value/Condition |
|---|---|
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial: 150 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) |
| Detector | FID |
| Detector Temperature | 310 °C |
| Injection Volume | 1 µL |
Application of X-ray Fluorescence (XRF) Spectrometry in Chemical Analysis
X-ray Fluorescence (XRF) spectrometry is a powerful, non-destructive analytical technique used for elemental analysis. wikipedia.orgqa-group.com It operates by irradiating a sample with high-energy X-rays, causing the atoms within the sample to emit characteristic "fluorescent" X-rays. getenviropass.com The energy of these emitted X-rays is unique to each element, allowing for qualitative identification, while their intensity is proportional to the element's concentration, enabling quantitative analysis. wikipedia.org
For a halogenated organic compound like this compound, XRF is particularly valuable for confirming the presence and quantifying the amount of chlorine. rigaku.com This is a significant advantage in quality control, where confirming the correct elemental composition is paramount. While techniques like combustion-ion chromatography can also measure halogen content, XRF is often preferred for its speed and minimal sample preparation requirements. rigaku.com
The key applications of XRF in the analysis of this compound include:
Elemental Confirmation: Verifying the presence of chlorine in the synthesized molecule, distinguishing it from non-chlorinated analogues.
Quantitative Analysis: Determining the weight percentage of chlorine in a bulk sample. This can be achieved by creating a calibration curve using standards with known chlorine concentrations. srainstruments.com Wavelength Dispersive X-ray Fluorescence (WDXRF) offers high resolution and sensitivity for this purpose. nih.govacs.org
Screening for Contaminants: Quickly screening for the presence of other elemental impurities, particularly heavy metals from catalysts or reactors.
Because the X-rays emitted by lighter elements like chlorine have low energy, they can only escape from near the surface of the sample. xrf.guru Therefore, for accurate quantitative analysis, sample homogeneity is important, and samples are often prepared as pressed pellets or fused beads to ensure a uniform surface. For liquid samples, specialized sample cups with thin, X-ray-transparent films are used. nih.gov The technique's non-destructive nature means the sample can be retained for further analysis by other methods. qa-group.com
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For "Ethyl 4-(benzyloxy)-3-chlorobenzoate," DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine its ground state properties. researchgate.netresearchgate.net
The first step in these studies is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation, corresponding to the most stable structure. This process yields key structural parameters. While specific experimental data for the title compound is limited, theoretical calculations for analogous molecules like ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been performed, showing excellent agreement between calculated and experimental structures. materialsciencejournal.org
Once the optimized geometry is obtained, further calculations can predict vibrational frequencies (corresponding to infrared and Raman spectra), which helps in the characterization of the molecule. researchgate.net Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated.
Table 1: Representative Optimized Geometrical Parameters from DFT Studies on Analogous Structures This table presents typical bond lengths and angles for key functional groups found in related benzoate (B1203000) esters and benzyl (B1604629) ethers, as direct optimized parameters for this compound are not available in the cited literature.
| Parameter | Bond/Angle | Typical Calculated Value | Reference Moiety |
| Bond Length | C=O (ester) | ~1.22 Å | Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate materialsciencejournal.org |
| Bond Length | C-O (ester) | ~1.36 Å | Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate materialsciencejournal.org |
| Bond Length | C-Cl | ~1.75 Å | Chlorinated Aromatic Compounds |
| Bond Angle | O=C-O (ester) | ~123° | Benzoate Esters |
| Bond Angle | C-O-C (ether) | ~118° | Benzyl Ethers |
| Dihedral Angle | C-C-O-C (ether) | ~175° | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid researchgate.net |
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. Unlike DFT, which uses approximations for the exchange-correlation energy, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory systematically approach the exact solution of the Schrödinger equation.
These methods are computationally more demanding than DFT but can offer higher accuracy, serving as a benchmark for other computational techniques. conicet.gov.ar For a molecule of the size of "this compound," high-level ab initio calculations would be computationally expensive but could provide very precise values for its energy, geometry, and other electronic properties. They are particularly useful for calibrating DFT results and for cases where DFT functionals may not be reliable.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. conicet.gov.ar
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For "this compound," the HOMO is expected to be localized primarily on the electron-rich benzyloxy and benzoate oxygen atoms, while the LUMO would likely be distributed across the π-system of the chlorinated benzene (B151609) ring. In a related compound, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the HOMO resides mainly on the ester group and the phenyl benzoate fragment, with the LUMO on the naphthalene (B1677914) ring and ester group. nih.gov The energy gap for this molecule was found to be 3.17 eV. nih.gov
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. ejosat.com.tr
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies The values presented are illustrative, based on calculations for similar aromatic esters and ethers, to demonstrate the application of FMO theory.
| Parameter | Formula | Description | Typical Value Range |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | -8.0 to -9.5 eV |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 3.0 to 5.5 eV |
| Ionization Potential (IP) | -EHOMO | The minimum energy required to remove an electron | 8.0 to 9.5 eV |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added | 1.0 to 2.5 eV |
| Electronegativity (χ) | (IP + EA) / 2 | The ability of an atom to attract shared electrons | 4.5 to 6.0 eV |
| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution | 1.5 to 2.75 eV |
For "this compound," the oxygen atoms of the ester and ether groups are expected to carry significant negative charges due to their high electronegativity. The carbonyl carbon of the ester group would be electropositive and thus an electrophilic site. The chlorine atom, being highly electronegative, will also carry a negative charge and influence the charge distribution on the benzene ring.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, visually representing the charge distribution. Red-colored regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the MEP would likely show negative potential around the oxygen and chlorine atoms and positive potential around the hydrogen atoms.
Table 3: Illustrative Mulliken Atomic Charges This table shows representative charge values for key atoms in "this compound," as predicted based on studies of similar molecules like substituted benzenamines.
| Atom | Functional Group | Predicted Mulliken Charge (a.u.) |
| C (carbonyl) | Ester | +0.4 to +0.6 |
| O (carbonyl) | Ester | -0.5 to -0.7 |
| O (ether) | Ether | -0.4 to -0.6 |
| Cl | Chloro | -0.1 to -0.3 |
| C (attached to Cl) | Benzene Ring | +0.1 to +0.2 |
| H (ethyl/benzyl) | Alkyl/Aryl | +0.1 to +0.2 |
Molecular Modeling and Simulation Studies
Molecular modeling and simulations extend beyond static structures to explore the dynamic behavior and conformational landscape of molecules.
"this compound" possesses several rotatable single bonds, including the C-O bonds of the ether and ester linkages and the C-C bonds within the ethyl group. Rotation around these bonds gives rise to different spatial arrangements, or conformers, each with a specific energy.
Spectroscopic Property Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry offers robust methods for predicting ¹H and ¹³C NMR chemical shifts and coupling constants, which serve as a valuable tool for validating experimental data and assigning complex spectra. escholarship.orgnih.gov Density Functional Theory (DFT) is the most common method employed for this purpose, often using the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net
The process involves first optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net Following optimization, the magnetic shielding tensors for each nucleus are calculated. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Predicted chemical shifts can help resolve ambiguities in experimental spectra, especially for aromatic protons and carbons where signals can be crowded. Comparing computed shifts with experimental values can confirm the proposed structure and stereochemistry with high confidence. idc-online.com Discrepancies between predicted and observed values can point to specific conformational effects or intermolecular interactions not fully captured by the computational model. escholarship.org
Table 1: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts for a Related Benzoate Structure. This table demonstrates the typical accuracy of DFT-based NMR predictions.
| Atom Position | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| Carbonyl (C=O) | 166.2 | 165.8 | -0.4 |
| Aromatic C-O | 162.5 | 163.1 | +0.6 |
| Aromatic C-NH₂ | 151.3 | 150.7 | -0.6 |
| Aromatic CH | 131.6 | 131.9 | +0.3 |
| Aromatic CH | 113.9 | 114.2 | +0.3 |
| -O-CH₂ | 60.4 | 60.9 | +0.5 |
| -CH₃ | 14.4 | 14.1 | -0.3 |
Data is hypothetical, based on typical results for ethyl 4-aminobenzoate (B8803810) as described in reference researchgate.net.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Theoretical calculations, primarily using DFT, can compute these vibrational frequencies with remarkable accuracy. researchgate.netconicet.gov.ar
For this compound, a theoretical frequency calculation would be performed on its optimized geometry. The output provides a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities. Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the computed frequencies are typically multiplied by an empirical scaling factor to improve agreement with experimental spectra. researchgate.net
A key benefit of these calculations is the ability to perform a detailed assignment of the experimental spectrum. Through Potential Energy Distribution (PED) analysis, each calculated vibrational mode can be attributed to specific molecular motions, such as the stretching of the C=O bond, the bending of C-H bonds, or the rocking of the ethyl group's CH₂. researchgate.net This allows for an unambiguous interpretation of the experimental IR and Raman spectra. For instance, the characteristic C-Cl stretching vibration is expected in the 550-850 cm⁻¹ range. scirp.org
Table 2: Example of Calculated Vibrational Frequencies and Assignments for Key Functional Groups.
| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Example Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3085 | Stretching of C-H bonds on phenyl rings |
| Aliphatic C-H Stretch | 3000-2850 | 2985 | Asymmetric stretching of ethyl CH₃ group |
| Carbonyl C=O Stretch | 1730-1715 | 1720 | Stretching of the ester carbonyl group |
| Aromatic C=C Stretch | 1600-1450 | 1595 | Stretching vibrations within the phenyl rings |
| Ester C-O Stretch | 1300-1100 | 1250 | Asymmetric stretching of the C-O-C linkage |
| Aromatic C-Cl Stretch | 850-550 | 750 | Stretching of the carbon-chlorine bond |
Frequencies are representative values based on calculations for similar molecules like ethyl 4-aminobenzoate and ethyl methanesulfonate. researchgate.netconicet.gov.ar
Investigation of Advanced Material Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property essential for applications in photonics, telecommunications, and optical data storage. nih.gov Organic molecules with specific structural features can possess significant NLO properties. Theoretical calculations are a primary tool for predicting and understanding the NLO response of new compounds. researchgate.netepa.gov
The NLO properties of a molecule are governed by its polarizability (α) and hyperpolarizabilities (β, γ). For second-order NLO effects, the first hyperpolarizability (β) is the key parameter. jmcs.org.mx Molecules with large β values typically possess a π-conjugated system linking an electron-donating group (D) and an electron-accepting group (A). In this compound, the benzyloxy group acts as an electron donor, while the ester group and the chloro substituent act as electron acceptors. This D-π-A arrangement suggests the potential for NLO activity.
DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of the molecule. researchgate.net Such studies reveal that substitutions on the aromatic rings can dramatically enhance NLO effects. nih.gov For example, the introduction of both electron-donating and electron-withdrawing groups can significantly increase the second-order hyperpolarizability. nih.gov Theoretical studies on similar aminobenzoate derivatives have shown that they can possess considerable NLO character, with hyperpolarizability values much larger than that of standard reference materials like urea. researchgate.net
Table 3: Calculated NLO Properties for a Related Ethyl Aminobenzoate Derivative.
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 6.98 | Debye |
| Mean Polarizability (α) | -0.29 x 10⁻²³ | esu |
| First Hyperpolarizability (β) | 2.59 x 10⁻³⁰ | esu |
Data from a DFT study on Ethyl 4-[N,N-bis(p-toluenesulfonyl)]-aminobenzoate, demonstrating the type of data generated in NLO calculations. researchgate.net
Liquid crystals (LCs) are a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. highland.cc.il.us Benzoate esters are a well-known class of calamitic (rod-like) molecules that frequently exhibit liquid crystalline phases, such as the nematic and smectic phases. nih.govresearchgate.net The specific phase behavior and transition temperatures are highly dependent on the molecular structure. uobasrah.edu.iq While specific experimental data for this compound is not available, extensive research on related compounds provides a clear framework for predicting its potential behavior. daneshyari.comscirp.orgtandfonline.comresearchgate.netbenthamdirect.com
Structure-Property Relationships in Benzoate Esters:
Molecular Shape: The rigid, elongated core provided by the linked phenyl rings is essential for the formation of anisotropic LC phases. highland.cc.il.us
Terminal Chains: The length and nature of terminal alkyl or alkoxy chains significantly influence LC properties. Longer chains tend to promote more ordered smectic phases over nematic phases and can lower melting points. uobasrah.edu.iqbenthamdirect.com The benzyloxy group in the target molecule provides significant length and rigidity.
Lateral Substituents: The presence of a lateral substituent, such as the chloro group in the 3-position, can have a profound effect. It increases the molecular breadth, which can disrupt the packing efficiency required for stable mesophases, often leading to lower transition temperatures or the complete suppression of liquid crystallinity. benthamdirect.com
Studies on homologous series of substituted phenyl benzoates show that even small changes, like the addition of a methylene (B1212753) unit in a terminal chain, can alter the type of mesophase (e.g., from nematic to smectic) and the temperature range over which it is stable. The interplay between molecular length, breadth, and polarity dictates the final liquid crystalline properties. researchgate.net Given the presence of a bulky lateral chlorine atom, this compound might be expected to have a lower tendency to form stable liquid crystal phases compared to its non-chlorinated analogue.
Table 4: Summary of Structure-Property Relationships in Benzoate Ester Liquid Crystals.
| Structural Feature | Effect on Liquid Crystal Properties | Reference |
|---|---|---|
| Increasing Terminal Chain Length | Favors smectic phases over nematic; can decrease melting point. | benthamdirect.com |
| Presence of Lateral Substituent (e.g., -Cl, -CH₃) | Increases molecular width, often disrupting packing and lowering mesophase stability/transition temperatures. | tandfonline.com |
| Rigid Core (e.g., phenyl rings) | Essential for the anisotropy required for LC phase formation. | highland.cc.il.us |
| Polar Linking/Terminal Groups (e.g., -COO-, -CN) | Influences intermolecular forces, affecting mesophase type and thermal stability. | uobasrah.edu.iq |
| Fluorination of Terminal Chains | Tends to increase transition temperatures and favor smectic phases. | tandfonline.com |
Intermolecular Interactions and Supramolecular Assembly Prediction
While dedicated computational and theoretical investigations focused exclusively on this compound are not extensively documented in publicly available literature, significant insights into its potential intermolecular interactions and supramolecular assembly can be derived from studies on structurally related compounds. Analysis of molecules incorporating the 4-(benzyloxy)-3-chlorobenzoate moiety provides a strong predictive framework for understanding its behavior in the solid state.
Predicted Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Structure
A detailed crystallographic and Hirshfeld surface analysis has been performed on the more complex molecule, 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate, which contains the target moiety. iucr.orgnih.gov This analysis is instrumental in quantifying the various intermolecular interactions that drive the crystal packing. The findings from this related structure allow for a robust prediction of the types and prevalence of non-covalent interactions that this compound is likely to form.
A summary of the predicted contributions to the crystal packing, based on the analysis of the aforementioned complex molecule, is presented below.
| Interaction Type | Contribution (%) | Description |
| H···H | 26.9% | Represents the most frequent contact, typical for organic molecules with numerous hydrogen atoms. These are primarily dispersive in nature. |
| C···H / H···C | 27.2% | These contacts are indicative of weak C–H···π interactions, where hydrogen atoms interact with the electron clouds of the aromatic rings. Red spots on the dnorm surface of the related molecule confirm the presence of these interactions. nih.gov |
| O···H / H···O | 19.6% | These are crucial weak hydrogen-bonding interactions, likely involving the oxygen atoms of the ester and ether functionalities and nearby hydrogen atoms. |
| Other Contacts | 26.3% | Includes minor contributions from other atom pairs, such as Cl···H, which are expected given the chloro-substitution. |
Data derived from the Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate. nih.gov
Key Interaction Motifs and Supramolecular Assembly
Based on its constituent functional groups—an ethyl ester, a chloro substituent, and a benzyloxy group—this compound is predicted to engage in several key non-covalent interactions that dictate its supramolecular assembly.
C–H···π Interactions: The presence of two aromatic rings (the benzoate and the benzyl rings) provides ample opportunity for C–H···π interactions. These are expected to be a significant force in the crystal packing, where hydrogen atoms from the ethyl group or the aromatic rings of one molecule align with the π-face of an aromatic ring of a neighboring molecule. iucr.orgnih.gov
Halogen Bonding and Contacts: The chlorine atom on the benzoate ring can participate in halogen···halogen or, more commonly, Cl···H and Cl···O/N contacts. In a related study on a chlorophenyl-containing molecule, Cl···H interactions were found to contribute significantly (20.7%) to the crystal packing, highlighting the importance of the chloro-substituent in directing supramolecular architecture.
Dispersion Forces: The sizable aromatic surfaces of the benzyloxy and benzoate groups suggest that π-π stacking and general dispersion forces will play a dominant role. An energy framework calculation on a related benzyloxy-containing compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, revealed that dispersion energy was the most significant contributor to the stabilization of the crystal structure. nih.gov A similar energetic landscape is anticipated for this compound.
The combination of these weak interactions—C–H···π, O···H, Cl···H, and dispersion forces—is expected to guide the self-assembly of this compound molecules into a stable, three-dimensional supramolecular architecture. The specific arrangement would likely involve an intricate network of these interactions to maximize packing efficiency, as is common for molecules of this type. iucr.org
Applications As a Chemical Intermediate and in Materials Science
Role as a Versatile Synthetic Building Block in Organic Synthesis
The reactivity of Ethyl 4-(benzyloxy)-3-chlorobenzoate is defined by its three primary functional groups: the ethyl ester, the chloro substituent, and the benzyloxy ether. Each of these sites can be targeted for specific chemical modifications, making the compound a valuable and versatile building block in the synthesis of more complex molecules.
Precursor for Complex Organic Molecules
This compound serves as an excellent starting point for synthesizing elaborate organic structures. The functional groups present allow for a range of chemical reactions:
Ester Group Transformation: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid, 4-benzyloxy-3-chlorobenzoic acid, a transformation that is foundational for creating amides, acid chlorides, or other ester derivatives. prepchem.comorganic-chemistry.org It can also undergo reduction to form the corresponding primary alcohol.
Benzyloxy Group Cleavage: The benzyloxy group acts as a protective group for the phenolic hydroxyl. It can be selectively removed through catalytic hydrogenation or by using certain Lewis acids, such as tin(IV) chloride (SnCl₄), which has been shown to cleave benzyl (B1604629) esters and ethers. dal.ca This deprotection unmasks a reactive phenol (B47542), allowing for further functionalization at this position.
Aromatic Ring Substitution: The chlorinated benzene (B151609) ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex bi-aryl systems or the introduction of nitrogen-based substituents.
Chloro Group Displacement: The chlorine atom can be substituted via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by additional electron-withdrawing groups.
This multifunctionality makes it a suitable precursor for molecules in various research areas. For instance, chemotypes featuring a 4-benzyloxy-benzylamino scaffold have been developed as potent and selective PPARα agonists, highlighting the utility of this structural motif in medicinal chemistry. nih.gov
Intermediate in Multi-Step Synthetic Pathways
The synthesis of this compound itself is a multi-step process that begins with simpler precursors. A documented method involves the benzylation of 4-hydroxy-3-chlorobenzoic acid, followed by esterification to yield the final ethyl ester. prepchem.com
Table 1: Synthetic Pathway to this compound and Subsequent Reactions
| Step | Reactants | Reagents | Product | Reaction Type |
|---|---|---|---|---|
| 1 | 3-Chloro-4-hydroxybenzoic acid, Benzyl chloride | Sodium hydroxide (B78521), Methanol (B129727)/THF | 4-(Benzyloxy)-3-chlorobenzoic acid | Williamson Ether Synthesis |
| 2 | 4-(Benzyloxy)-3-chlorobenzoic acid | Ethanol (B145695), Acid catalyst | This compound | Fischer Esterification |
| 3 | This compound | LiAlH₄ or NaBH₄ | (4-(Benzyloxy)-3-chlorophenyl)methanol | Ester Reduction |
As an intermediate, this compound offers a stable scaffold that can be carried through several synthetic steps before its functional groups are transformed in the final stages of a synthesis. The differential reactivity of its functional groups allows for a controlled, stepwise assembly of complex target molecules.
Applications in Materials Science Research
The rigid, rod-like structure of this compound makes it an interesting candidate for investigation in materials science, particularly in the fields of liquid crystals and polymers.
Investigation in Liquid Crystalline Systems (based on related structures)
Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. Calamitic, or rod-like, liquid crystals are often composed of molecules with a rigid core and flexible terminal groups. nih.gov Phenyl benzoate (B1203000) derivatives are a well-studied class of calamitic compounds. nih.gov
The molecular architecture of this compound, featuring a rigid biphenyl-like core (due to the benzyloxy group) and terminal substituents, is characteristic of molecules that can form liquid crystalline phases (mesophases). academie-sciences.frresearchgate.net The specific nature of the mesophase (e.g., nematic, smectic) and the temperature range over which it is stable are highly dependent on the molecule's structure, including the length of terminal chains and the presence of lateral substituents. nih.govresearchgate.net The chlorine atom acts as a lateral substituent, which can influence molecular packing and, consequently, the properties of the liquid crystal phase. nih.gov Research on similar azo-ester and benzoate-based systems shows that halogen substitutions significantly impact mesomorphic behavior and thermal stability. researchgate.netresearchgate.net Therefore, this compound and its derivatives are promising candidates for the design of new liquid crystalline materials. nih.gov
Potential in Polymer Science (e.g., thermal stability of polymers)
Aromatic esters are incorporated into polymers to enhance their properties, including thermal stability, mechanical strength, and functionality. tandfonline.comnih.gov this compound could be used in polymer science in several ways:
Monomer Precursor: After hydrolysis to its carboxylic acid form, it can be used as a monomer in the synthesis of polyesters or polyamides. The rigid aromatic core would be expected to increase the glass transition temperature (Tg) and thermal stability of the resulting polymer. etflin.com
Pendant Group: The molecule could be chemically modified to be attached as a side chain to a polymer backbone. Polymers bearing ester side chains have been synthesized for various applications, including as reactive platforms for bio-functionalization. nih.gov
Polymer Additive: Used as an additive, it could function as a plasticizer or a thermal stabilizer. Research on poly(acryloyl-p-chlorobenzoic hydrazide) has shown that polymer complexes containing chlorinated benzoic moieties can exhibit greater thermal stability than the homopolymer alone. researchgate.net Studies on other ester-containing polymers demonstrate their thermal stability at temperatures up to 300°C. mdpi.comresearchgate.net The high decomposition temperatures of certain poly(ester)s, reaching up to 353°C, further illustrate the potential for ester-based structures to create thermally robust materials. nih.gov
Table 2: Potential Impact of Structural Moieties on Polymer Properties
| Structural Feature of Monomer | Potential Effect on Polymer | Supporting Rationale |
|---|---|---|
| Rigid Aromatic Core | Increased Thermal Stability, Higher Glass Transition Temperature (Tg) | Restricts chain mobility. etflin.com |
| Chloro Group | Modified Interchain Interactions, Flame Retardancy | Alters polarity and packing; chlorine can act as a radical trap. |
| Benzyloxy Group | Increased Bulk, Potential for Cross-linking | Adds steric hindrance; can be cleaved to a reactive phenol for cross-linking. |
Industrial Chemical Applications (Non-Pharmaceutical)
The chemical structure of this compound suggests potential utility in several non-pharmaceutical industrial applications, drawing parallels from the known uses of chlorinated aromatics and benzoate esters.
Chlorinated aromatic compounds serve as key intermediates in the synthesis of a wide range of industrial products, including pigments, dyes, and agricultural chemicals. eurochlor.org Aromatic esters are widely used as solvents, plasticizers, and intermediates in the production of polymers and fragrances. numberanalytics.comechochemgroup.com
Given its hybrid structure, this compound could be investigated as:
An intermediate for agrochemicals or specialty dyes where a substituted benzoyl structure is required.
A monomer for high-performance polyesters or polyamides, where the chloro and benzyloxy groups could impart specific properties like flame retardancy or modified solubility. Patents exist for the preparation of chlorinated aromatic carboxylic acid esters for use in producing polyesters and polyamides. google.comgoogle.com
A component in fragrance formulations, as many benzoate esters have pleasant aromas, though the impact of the chloro and benzyloxy groups would need to be evaluated.
The versatility of aromatic esters in industrial processes, from the synthesis of fine chemicals to polymers, suggests a broad scope for the potential application of this specific compound. numberanalytics.com
Use in the Synthesis of Agrochemicals (as an intermediate)
There is no direct evidence in the reviewed literature and patents explicitly naming this compound as an intermediate in the synthesis of currently registered agrochemicals. However, the core structure, 4-hydroxy-3-chlorobenzoic acid (which can be derived from the subject compound by de-benzylation and hydrolysis), is a component of certain herbicides.
For instance, the fundamental structure bears resemblance to the phenoxy-carboxylic acid class of herbicides. The synthesis of more complex agrochemicals often involves the coupling of multiple aromatic or heterocyclic rings. In such synthetic pathways, a compound like this compound could serve as a protected starting material. The benzyl group can be cleaved at a later synthetic stage to reveal a reactive phenol, and the ethyl ester can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups or used for coupling reactions.
Hypothetical Synthetic Route:
A plausible, though not explicitly documented, use of this compound would be in the multi-step synthesis of a hypothetical pesticide. The synthesis could involve:
Modification of the aromatic ring: The positions ortho and meta to the ester group could be further functionalized.
Coupling Reaction: The entire benzoyl moiety could be coupled with another molecule, for example, a heterocyclic amine, after activating the carboxylic acid (derived from the ester).
Deprotection: Removal of the benzyl group to yield a phenolic compound, which itself might possess pesticidal activity or be a precursor to the final active ingredient.
Without concrete examples from industrial or academic research, the role of this compound in agrochemical synthesis remains speculative, based on the chemical possibilities its structure affords.
Role in the Production of Dyes, Pigments, and Resins (as an intermediate)
The application of this compound as a direct intermediate in the synthesis of commercial dyes, pigments, or resins is not well-documented. Dyes and pigments often require extensive conjugated systems to achieve their color properties. While the benzene ring of this compound could be a starting point, significant chemical modifications would be necessary.
Potential in Dye Synthesis:
Azo dyes, for example, are formed by the coupling of a diazonium salt with a coupling component, often a phenol or an aniline (B41778) derivative. plantarchives.org In a hypothetical scenario, this compound could be converted into a diazonium salt precursor or a coupling component. This would require the introduction of an amino group onto the benzene ring, followed by diazotization, or deprotection of the benzyl group to enable coupling. However, simpler, more cost-effective building blocks are typically used in the dye industry. google.comorientjchem.orgnist.gov
Role in Resin and Polymer Science:
In the field of materials science, benzoate structures can be incorporated into polymers to enhance properties such as thermal stability and liquid crystallinity. For instance, substituted benzoic acids are used as monomers in the synthesis of specialty polyesters and polyamides.
A potential, albeit not commercially realized, application could be in the synthesis of liquid crystal polymers. The rigid core of the 4-(benzyloxy)-3-chlorobenzoyl group could be a component of a mesogen. The synthesis would likely involve the hydrolysis of the ethyl ester to the carboxylic acid, which could then be reacted with a diol or a diamine to form a polyester (B1180765) or polyamide. The bulky benzyl group and the chlorine atom would influence the packing of the polymer chains and thus the liquid crystalline properties. Research in this area often focuses on creating novel monomers to achieve specific thermal and optical properties. nih.gov
However, it is important to reiterate that these are potential applications based on the chemical structure of this compound and the known synthesis of related materials. There is no readily available evidence to suggest its current use in these industrial applications.
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-(benzyloxy)-3-chlorobenzoate, and how can reaction efficiency be monitored?
Methodological Answer: The compound is commonly synthesized via nucleophilic substitution or esterification. A representative method involves refluxing substituted benzaldehyde derivatives with triazole intermediates in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . To monitor reaction efficiency, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can track intermediate formation. Reaction completion is confirmed by the disappearance of starting materials using Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., ester C=O stretch at ~1700 cm⁻¹) and nuclear magnetic resonance (NMR) for structural validation .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and ester groups (e.g., ethyl CH₃ at δ 1.2–1.4 ppm) to confirm substitution patterns .
- Mass Spectrometry (MS) : Use high-resolution mass spectrometry (HRMS) with an exact mass of 331.0975 g/mol to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : For crystal structure determination, single-crystal X-ray diffraction can resolve bond angles and spatial arrangements, as demonstrated in related benzoyl ester derivatives .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear impervious gloves, sealed goggles, and lab coats to prevent skin/eye contact. Use respiratory protection in poorly ventilated areas .
- Storage : Store in airtight containers at room temperature, away from ignition sources. Monitor for moisture to prevent hydrolysis .
- Waste Disposal : Segregate waste and collaborate with certified hazardous waste management services to avoid environmental release .
Advanced Research Questions
Q. How can researchers address contradictions in reaction outcomes, such as unexpected byproducts during synthesis?
Methodological Answer: Unexpected byproducts (e.g., disproportionation products like bis(aryl)methanones) may arise under acidic conditions due to electron-rich aryl rings favoring side reactions . To mitigate this:
Q. What strategies enable the incorporation of this compound into drug development pipelines?
Methodological Answer:
- Intermediate Functionalization : The benzyloxy and chloro groups serve as handles for further modifications. For example, catalytic hydrogenation can remove the benzyl protecting group to expose hydroxyl moieties for coupling with pharmacophores .
- Biological Activity Screening : Test antiproliferative or CNS-modulating properties using in vitro assays (e.g., MTT assays for cytotoxicity). Structural analogs have shown potential as non-narcotic analgesics or tricyclic antidepressant precursors .
Q. How can computational methods enhance the study of this compound’s reactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interaction with enzymes (e.g., esterases) to predict metabolic pathways.
- Density Functional Theory (DFT) : Calculate charge distribution on the chlorobenzoate moiety to guide electrophilic substitution sites .
- Retrosynthetic Analysis : Tools like Synthia or Reaxys can propose novel routes using available intermediates (e.g., 4-bromobenzyl cyanide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
